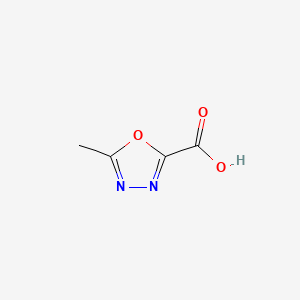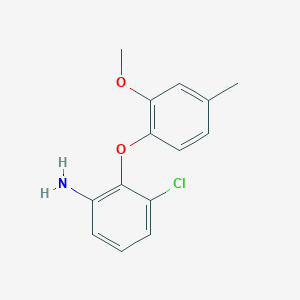
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
Overview
Description
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (MOCA) is an organic compound belonging to the oxadiazole family. It is a highly versatile compound with many applications in organic synthesis, as well as in scientific research.
Scientific Research Applications
Synthesis and Characterization
- Novel 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid were synthesized and characterized using spectroscopic methods. These derivatives were subjected to biological activity analysis (Rao, Viveka, Raju, & Chary, 2019).
Antibacterial Activity
- Synthesized 1,3,4-oxadiazole derivatives demonstrated antibacterial activity. The study detailed the synthesis starting from commercially available compounds, highlighting the antibacterial properties of the synthesized compounds (Brahmayya et al., 2018).
Corrosion Inhibition
- 1,3,4-oxadiazole derivatives showed potential as corrosion inhibitors for mild steel in sulphuric acid. The study employed gravimetric, electrochemical, and computational methods to assess the corrosion inhibition properties (Ammal, Prajila, & Joseph, 2018).
Alternative Synthesis Methods
- A novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives was developed, offering an alternative approach to traditional synthesis methods (Ramazani & Rezaei, 2010).
Oxidative Stress Protection
- 1,3,4-oxadiazole-2(3H)-thiones were synthesized and showed protective effects against oxidative stress. This research highlights the potential therapeutic applications of these compounds (Iškauskienė et al., 2021).
UV-Induced Synthesis
- A UV-B activated flow approach was utilized for the synthesis of 1,3,4-oxadiazoles, providing an alternative to traditional synthesis methods and demonstrating versatility in incorporating highly substituted amino acids (Green et al., 2020).
Delayed Luminescence
- 1,3,4-oxadiazole derivatives displayed delayed luminescence, indicating potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Cooper et al., 2022).
Mechanism of Action
Target of Action
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has been found to exhibit various biological activities . It has been used as an intermediate in the preparation of HIV-integrase inhibitors , suggesting that its primary target could be the HIV-integrase enzyme. This enzyme plays a crucial role in the replication of the HIV virus by integrating the viral DNA into the host genome.
Mode of Action
Oxadiazole derivatives have been reported to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function.
Biochemical Pathways
By inhibiting the integrase enzyme, it could prevent the integration of the viral DNA into the host genome, thereby blocking the replication of the virus .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body. The impact of these properties on its bioavailability and therapeutic efficacy would need further investigation.
Result of Action
Based on its potential role as an hiv-integrase inhibitor, it could prevent the replication of the hiv virus, thereby reducing viral load and potentially slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as an intermediate in the preparation of HIV-integrase inhibitors . The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with target biomolecules, facilitating its incorporation into larger, bioactive structures. Additionally, this compound can inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin production .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of melanin in skin cells by targeting tyrosinase activity, leading to reduced pigmentation . Furthermore, this compound has demonstrated cytotoxic effects on malignant cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, the compound’s interaction with tyrosinase results in enzyme inhibition, reducing melanin production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions and can be stored at low temperatures to prevent degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, such as reduced pigmentation and cytotoxicity in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as reduced pigmentation and anticancer activity . At higher doses, toxic or adverse effects may occur, including potential damage to healthy cells and tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways play a crucial role in determining the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in clinical applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.
properties
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQPPXGTQABCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600213 | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518048-06-1 | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518048-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)






![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)